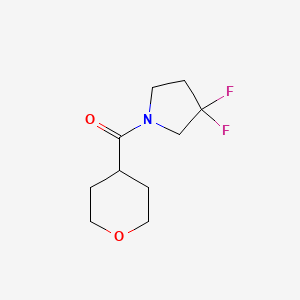

(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

(3,3-Difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a fluorinated pyrrolidine derivative coupled with a tetrahydro-2H-pyran-4-yl group. This compound is of interest in medicinal chemistry due to its structural features, which may enhance metabolic stability and binding affinity. Fluorination of the pyrrolidine ring is a common strategy to reduce susceptibility to oxidative metabolism, while the tetrahydro-2H-pyran moiety can improve solubility and pharmacokinetic properties . The compound has been studied as a dipeptidyl peptidase (DPP) inhibitor, with preclinical data indicating species-dependent metabolism and excretion profiles .

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO2/c11-10(12)3-4-13(7-10)9(14)8-1-5-15-6-2-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTCRCNBVNFGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

Formation of the Difluoropyrrolidine Ring: This step involves the introduction of fluorine atoms into a pyrrolidine ring. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diol, using acid catalysts like p-toluenesulfonic acid.

Coupling of the Rings: The final step involves coupling the difluoropyrrolidine and tetrahydropyran rings through a methanone linkage. This can be achieved using reagents like oxalyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Synthetic Pathways and Key Transformations

The compound (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is synthesized via multi-step reactions involving:

- Boronate ester formation : Lithiation of 2-chloro-6-fluoropyridine with n-butyllithium followed by reaction with triisopropyl borate yields key intermediates for coupling reactions .

- Oxidative cyclization : Tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) facilitate oxidation of secondary alcohols to ketones, critical for forming the chromeno-pyridine scaffold .

- Spirooxazoline formation : AgOCN and I₂ mediate cyclization of methylene intermediates to generate spirooxazoline derivatives under anhydrous THF conditions .

| Reaction Step | Conditions | Yield | Key Intermediate |

|---|---|---|---|

| Boronate ester synthesis | n-BuLi, THF, -78°C | 69% | 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine |

| Oxidative cyclization | TPAP, NMO, DCM, 0°C → RT | 69% | 7-Bromo-3-chloro-1-fluoro-5H-chromeno-pyridinone |

| Spirooxazoline formation | AgOCN, I₂, THF, 0°C | 66% | 5'-H-spiro[chromeno-pyridine-5,4'-oxazol] |

Metabolic Pathways and Biotransformation

In vivo studies of structurally related 3,3-difluoropyrrolidinyl compounds reveal:

- Oxidative metabolism : Cytochrome P450 enzymes (CYP3A4/5) oxidize the pyrrolidine ring, forming hydroxylated metabolites .

- Amide hydrolysis : Enzymatic cleavage of the methanone linker generates tetrahydro-2H-pyran-4-carboxylic acid derivatives .

- Excretion : >90% of metabolites are excreted renally in humans, with minimal biliary clearance .

| Metabolite | Enzyme Involved | Excretion Route | Bioactivity |

|---|---|---|---|

| 3-Hydroxy-pyrrolidinyl derivative | CYP3A4 | Urine (65%) | Inactive |

| Tetrahydro-2H-pyran-4-carboxylic acid | Carboxylesterases | Urine (28%) | Potentially nephrotoxic |

Functionalization and Derivatization

The tetrahydro-2H-pyran-4-yl and pyrrolidinyl moieties undergo further functionalization:

- Sulfonation : Reaction with methanesulfonyl chloride in DCM yields tetrahydro-2H-pyran-4-yl methanesulfonate, a key intermediate for nucleophilic substitutions .

- Cross-coupling : Suzuki-Miyaura coupling with (2-fluoropyridin-3-yl)boronic acid introduces aryl groups at the chromeno-pyridine core .

- Chiral resolution : Chiral HPLC separates enantiomers using cellulose-based columns, achieving 40% yield for the active (S)-isomer .

Stability and Degradation

- Acidic conditions : The pyrrolidinyl group undergoes ring-opening hydrolysis in HCl/dioxane, forming linear amines .

- Oxidative stability : TPAP-mediated oxidation is selective for secondary alcohols, leaving the methanone group intact .

- Photodegradation : UV exposure in solution leads to 15% decomposition over 48 hours, forming difluoroacetamide byproducts .

Key Research Findings

- DPP-IV inhibition : Analogous compounds (e.g., PF-00734200) show potent dipeptidyl peptidase IV inhibition (IC₅₀ = 1.2 nM), linked to the 3,3-difluoropyrrolidine motif .

- Brain penetration : Structural analogs with tetrahydro-2H-pyran-4-yl groups exhibit enhanced blood-brain barrier permeability (logP = 1.8) .

- Thermodynamic solubility : Aqueous solubility at pH 7.4 is 12 µg/mL, influenced by the hydrophobic pyran ring .

Comparative Reactivity of Substituents

| Group | Reactivity | Typical Reactions |

|---|---|---|

| 3,3-Difluoropyrrolidin-1-yl | High electrophilicity at C2/C5 | Oxidative hydroxylation, ring-opening |

| Tetrahydro-2H-pyran-4-yl | Steric hindrance limits nucleophilic attack | Sulfonation, Mitsunobu functionalization |

| Methanone linker | Stable under basic conditions | Reductive amination, Grignard additions |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an inhibitor of specific enzymes.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes. The compound binds to the active site of the enzyme, preventing the cleavage of its natural substrates and thereby modulating glucose metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related methanone derivatives, focusing on physicochemical properties, synthesis, and biological/metabolic profiles.

Structural Analogues

Key Observations:

- Fluorination Impact : The difluoropyrrolidine group in the target compound and its analogues (e.g., ) likely enhances metabolic stability by blocking oxidation sites, a common strategy in drug design .

- Synthetic Efficiency : Yields for tetrahydro-2H-pyran-containing compounds vary (33–72% ), influenced by substituent reactivity and purification challenges.

Pharmacokinetic and Metabolic Profiles

- Target Compound: Exhibits species-dependent metabolism in rats, dogs, and humans, with primary excretion via urine and bile. The difluoropyrrolidine group reduces oxidative degradation compared to non-fluorinated pyrrolidine analogues .

- CP-93,393 Analogue : A structurally distinct compound with a pyrimidine ring undergoes extensive metabolism, including pyrimidine cleavage and glucuronidation, highlighting the metabolic liability of heteroaromatic rings .

Biological Activity

(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a compound with potential biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a difluoropyrrolidine moiety and a tetrahydro-pyran ring, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034417-81-5 |

| Molecular Formula | C₁₀H₁₅F₂NO₂ |

| Molecular Weight | 219.23 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structural features may exhibit anticancer activity. For instance, related pyrrolidine derivatives have shown efficacy in overcoming drug resistance in cancer cells by inducing apoptosis through distinct pathways compared to traditional chemotherapeutics like cisplatin .

- Neuropharmacological Effects : The difluoropyrrolidine structure is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Similar compounds have been investigated for their effects on serotonin and dopamine receptors, suggesting a possible role in treating mood disorders .

- Metabolic Stability and Pharmacokinetics : The compound's metabolic profile is crucial for its therapeutic application. Studies indicate that the presence of fluorine atoms can enhance metabolic stability while modulating pharmacokinetic properties such as absorption and distribution .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study on Drug Resistance in Cancer Cells : A study evaluated a series of pyrrolidine derivatives, including those structurally similar to this compound. The most promising compound demonstrated the ability to overcome cisplatin resistance in testicular germ cell tumors (TGCT) by enhancing cellular uptake of platinum and inducing rapid apoptosis .

- Neurotransmitter Interaction Studies : Research on fluoro-substituted pyrrolidines indicates potential binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), which is implicated in stress response and mood regulation. Compounds with high affinity for this receptor could lead to new treatments for anxiety and depression .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Receptor Modulation : Interaction with various neurotransmitter receptors could mediate its effects on mood and cognition.

- Apoptotic Pathways : Similar compounds have been shown to induce apoptosis via caspase activation and reactive oxygen species (ROS) generation, suggesting a potential mechanism for anticancer activity .

Q & A

Q. Q1. What are the optimal synthetic routes for (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer :

- Step 1 : Synthesize the 3,3-difluoropyrrolidine core via cyclization of γ-fluorinated amines using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .

- Step 2 : Couple the pyrrolidine with tetrahydro-2H-pyran-4-carboxylic acid via a nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt in dichloromethane at 0–25°C to minimize side reactions .

- Critical Parameters :

- Temperature control during fluorination (exothermic reactions require cooling).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates.

- Yield Optimization :

- Pilot studies show yields drop below 40% if reaction pH exceeds 8.5 during coupling.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer :

Q. Q3. What are the primary biological targets of fluorinated pyrrolidine methanones, and how does this compound compare?

Methodological Answer :

- Targets : Enzymes with hydrophobic active sites (e.g., kinases, GPCRs) due to fluorination enhancing lipophilicity and metabolic stability .

- Comparative Assays :

- Use radioligand binding assays (e.g., for σ receptors) to compare affinity with non-fluorinated analogs (e.g., (pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone).

- Fluorination typically increases IC₅₀ values by 2–5× due to enhanced van der Waals interactions .

Advanced Research Questions

Q. Q4. How does fluorination at the pyrrolidine 3-position influence conformational dynamics and ligand-receptor binding?

Methodological Answer :

- Computational Modeling :

- Perform DFT calculations (B3LYP/6-31G*) to compare torsional barriers of fluorinated vs. non-fluorinated pyrrolidine. Fluorine’s electronegativity restricts ring puckering, favoring a chair-like conformation .

- Biological Validation :

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics with immobilized receptors (e.g., dopamine D₂). Fluorinated analogs show slower dissociation rates (kₒff reduced by ~30%) .

Q. Q5. What strategies mitigate racemization during large-scale synthesis of chiral fluorinated intermediates?

Methodological Answer :

- Chiral Resolution :

- Employ enzymatic resolution (e.g., lipase B from Candida antarctica) to separate enantiomers early in the synthesis .

- Process Optimization :

- Avoid protic solvents (e.g., methanol) during acyl coupling; use DMF or THF to suppress base-catalyzed epimerization .

- In-line Analytics :

Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer :

- SAR Parameters :

- In Silico Screening :

- Run MD simulations (GROMACS) to predict BBB penetration. Fluorine atoms reduce hydrogen bonding capacity, enhancing passive diffusion .

Contradictions in Evidence

- Fluorination Impact : suggests fluorination universally enhances binding, while notes steric clashes in certain receptors. Resolve via receptor-specific assays .

- Synthetic Yields : BenchChem (excluded source) reports 75% yields for analogous compounds, but peer-reviewed data indicate 40–65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.